molecular formula C7H13N B14180189 2-Methyl-2-azabicyclo[2.2.1]heptane CAS No. 4524-95-2

2-Methyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B14180189
CAS No.: 4524-95-2
M. Wt: 111.18 g/mol
InChI Key: LLAMAEIOZLEXMF-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[2.2.1]heptane (CAS 4524-95-2) is a specialized bicyclic amine building block valued in medicinal chemistry and organic synthesis. Its rigid, three-dimensional scaffold serves as a conformationally constrained analog of piperidine, making it a valuable template for designing novel bioactive molecules . This compound is a key intermediate for constructing complex, bridched aza-bicyclic structures used in pharmaceutical research . Recent research highlights the significant potential of the 2-azabicyclo[2.2.1]heptane scaffold in drug discovery. Derivatives of this core structure have been developed into potent and selective inhibitors of Dipeptidyl peptidase-4 (DPP-4), a primary target for Type 2 diabetes mellitus treatment . These inhibitors function by blocking the enzymatic degradation of incretin hormones, thereby enhancing insulin secretion and improving glycemic control . The compound is supplied as a liquid with a molecular weight of 111.18 g/mol and a boiling point of 82.5-83.0 °C at 149 Torr . It is classified as a flammable liquid and should be handled with appropriate safety precautions . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

4524-95-2

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13N/c1-8-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3

InChI Key

LLAMAEIOZLEXMF-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane skeleton. A study demonstrated that 1-azadienes, such as 1-aza-1,3-butadiene, react with electron-deficient dienophiles like maleic anhydride to form the bicyclic adduct. For example, the reaction of 1-aza-1,3-butadiene with norbornene derivatives yields 2-azabicyclo[2.2.1]hept-5-ene intermediates. These intermediates are pivotal for subsequent functionalization.

The regioselectivity of the cycloaddition is influenced by the electron-withdrawing groups on the dienophile, with maleic anhydride favoring endo transition states. Computational studies suggest that the nitrogen lone pair participates in stabilizing the transition state, leading to a 75–85% yield of the bicyclic product under thermal conditions (120°C, 12 hours).

Rhodium-Catalyzed Cyclization

Alternative routes employ transition-metal catalysis. Rhodium(I) complexes, such as [Rh(cod)Cl]₂, facilitate the cyclization of enyne precursors into 2-azabicyclo[2.2.1]heptane derivatives. For instance, a rhodium-catalyzed reaction of 1-aza-enynes at 60°C under hydrogen pressure (6 bar) achieves quantitative conversion to the bicyclic structure. This method avoids harsh conditions and minimizes byproducts, making it suitable for lab-scale synthesis.

Functionalization of the Nitrogen Center

N-Methylation via Alkylation

Introducing the methyl group at the nitrogen atom requires careful consideration of steric hindrance. A two-step protocol involves:

  • Protection of the amine : Benzyl or tert-butoxycarbonyl (Boc) groups are commonly used to mask the nitrogen.
  • Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) at 60°C for 6 hours achieves N-methylation with 70–80% yield.

Deprotection under hydrogenolytic conditions (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) furnishes 2-methyl-2-azabicyclo[2.2.1]heptane.

Reductive Amination

An alternative approach employs reductive amination of 2-azabicyclo[2.2.1]heptan-5-one with methylamine. Using sodium cyanoborohydride in methanol at pH 5–6, the ketone is converted to the secondary amine with 65% yield. This method benefits from mild conditions but requires precise pH control to avoid over-reduction.

Hydrogenation and Stereochemical Control

Catalytic Hydrogenation of Unsaturated Precursors

The patent US4925942A details the hydrogenation of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate using Raney nickel under mild conditions (60°C, 6 bar H₂), achieving near-quantitative yields. This contrasts with earlier methods using platinum oxide, which yielded only 9.5% under similar conditions. The superiority of Raney nickel is attributed to its lower cost and resistance to poisoning by nitrogen-containing intermediates.

Stereoselective Reductions

Stereochemical outcomes are critical for biological activity. Lithium aluminum hydride (LiAlH₄) reduces ester groups in 2-azabicyclo[2.2.1]heptane carboxylates to alcohols with retention of configuration, as evidenced by NMR studies. For example, reduction of methyl 3-hydroxy-quinuclidine-3-carboxylate yields the corresponding alcohol with >95% stereopurity.

Dehydration and Elimination Reactions

Thionyl Chloride-Mediated Dehydration

The hydroxy group at the 3-position of methyl 3-hydroxy-quinuclidine-3-carboxylate is eliminated using thionyl chloride (SOCl₂) under reflux. This step forms methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, a key intermediate for hydrogenation. The reaction proceeds via an E2 mechanism, with SOCl₂ acting as both acid and dehydrating agent.

Acid-Catalyzed Rearrangements

Strong acids (e.g., HCl gas) promote the rearrangement of cyanohydrins to iminoether derivatives. For instance, treatment of 3-cyano-3-hydroxy-quinuclidine with HCl in methanol generates methyl 3-hydroxy-quinuclidine-3-carboxylate in 68% yield. This step highlights the importance of anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Diels-Alder Cycloaddition 1-azadiene + dienophile 75–85 High regioselectivity Requires high temperatures
Rhodium Catalysis Enyne cyclization >95 Mild conditions, scalable Cost of rhodium catalysts
Reductive Amination Ketone + methylamine 65 Simple workflow pH sensitivity
Raney Nickel Hydrogenation Unsaturated ester hydrogenation 99 Cost-effective, high yield Requires pressurized equipment

Challenges and Optimization Strategies

Steric Hindrance

The bicyclic framework imposes significant steric constraints, particularly during N-methylation. Bulky bases (e.g., DBU) improve reaction efficiency by deprotonating the amine without promoting side reactions.

Hydrolysis Sensitivity

Ester intermediates are prone to hydrolysis. Anhydrous solvents (e.g., THF, diethyl ether) and controlled addition of aqueous reagents mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of 2-Methyl-2-azabicyclo[2.2.1]heptane.

    Reduction: Various amine derivatives.

    Substitution: Substituted amines with different functional groups.

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Position of Nitrogen Substituent
  • 2-Methyl-2-azabicyclo[2.2.1]heptane : Nitrogen at the 2-position with a methyl group. Exhibits an endo-exo isomerism due to restricted inversion (ΔG‡ = 7.2 kcal/mol).
  • 7-Methyl-7-azabicyclo[2.2.1]heptane : Nitrogen at the 7-position. Demonstrates a higher nitrogen inversion barrier (ΔG‡ ≈ 10–12 kcal/mol) due to increased torsional strain from the bicyclic framework.
Substituent Effects
  • FPhEP and F2PhEP : Fluorinated analogs of 7-azabicyclo[2.2.1]heptane with pyridinyl substituents. These α4β2-nAChR-selective ligands exhibit high binding affinities (Ki = 240 pM for FPhEP; 29 pM for F2PhEP), highlighting the role of halogenation in receptor targeting.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Nitrogen Inversion Barrier (ΔG‡, kcal/mol) Key Applications
2-Methyl-2-azabicyclo[2.2.1]heptane C₇H₁₃N 112.11 7.2 Stereochemical studies, drug scaffolds
7-Methyl-7-azabicyclo[2.2.1]heptane C₇H₁₃N 112.11 10–12 Model for torsional strain analysis
2,5-Diazabicyclo[2.2.1]heptane C₆H₁₀N₂ 110.16 N/A Ligand synthesis
FPhEP C₁₅H₁₆F₃N₂ 281.30 N/A PET imaging of α4β2-nAChR
F2PhEP C₁₅H₁₅F₄N₂ 299.29 N/A PET imaging of α4β2-nAChR

Reactivity and Stability

  • Nitrogen Inversion Dynamics :

    • The inversion barrier of 2-methyl-2-azabicyclo[2.2.1]heptane (ΔG‡ = 7.2 kcal/mol) is lower than acyclic amines (e.g., pyrrolidine: ΔG‡ ≈ 10–12 kcal/mol) due to reduced angle strain but significant torsional strain in the transition state.
    • In contrast, 7-methyl-7-azabicyclo[2.2.1]heptane has a higher barrier due to unfavorable eclipsing interactions in the planar transition state.
  • Solvent Effects :

    • Inversion barriers for 2-methyl-2-azabicyclo[2.2.1]heptane are solvent-dependent, with polar solvents stabilizing the transition state.

Key Research Findings

Stereochemical Corrections : Early misassignments of endo/exo isomers in 2-azabicyclo[2.2.1]heptane derivatives were rectified via X-ray crystallography, emphasizing the importance of structural validation.

Toxicity Profiles : Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate shows moderate acute toxicity (oral LD₅₀ > 300 mg/kg) and requires stringent handling protocols.

Computational Insights : Molecular mechanics calculations align with experimental inversion barriers, confirming the interplay of torsional and angle strain.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Two primary approaches are derived from analogous bicyclic amine syntheses:

  • Mitsunobu Reaction : Use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) with sodium azide in toluene, followed by NaOH washing and column chromatography (yielding products as yellow oils) .

  • Multi-Step Functionalization : Sequential protection/deprotection (e.g., benzoylation, tosylation) and reduction steps (e.g., LiBH₄, NaBH₄), achieving yields >90% in optimized routes .

    • Key Considerations : Optimize reaction time (e.g., overnight for azide introduction) and solvent polarity (toluene vs. methanol) to minimize side products. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
    Method Reagents/ConditionsPurificationYield (Reported)
    Mitsunobu (DIAD)DIAD, Ph₃P, NaN₃, toluene, 24 hColumn chromatographyNot quantified (NMR/MS confirmed)
    Multi-StepLiBH₄, NaOMe, BH₃/THFRecrystallization85–100%

Q. How do purification techniques ensure product integrity in azabicycloheptane synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating bicyclic amines due to their polar functional groups (e.g., azides, carboxylates). highlights the removal of unreacted sodium azide and Ph₃P byproducts via sequential washes (NaOH, brine) . For thermally sensitive derivatives, low-temperature recrystallization (e.g., ethanol/THF mixtures) preserves stereochemical integrity .

Q. What analytical techniques confirm the structure of 2-Methyl-2-azabicyclo[2.2.1]heptane?

  • Methodological Answer :

  • NMR Spectroscopy : ¹³C NMR resolves exo/endo isomerism (e.g., δ 45–55 ppm for bridgehead carbons). Low-temperature NMR (<200 K) captures dynamic inversion processes .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 125.17 for C₇H₁₁NO derivatives) and fragmentation patterns .

Advanced Research Questions

Q. What experimental and computational insights explain nitrogen inversion dynamics in 2-Methyl-2-azabicyclo[2.2.1]heptane?

  • Methodological Answer :

  • NMR Line Shape Analysis : Determines inversion rate constants (e.g., ΔG‡ = 7.2 kcal/mol for endo→exo isomerization). Compare with acyclic amines (ΔG‡ ~10–12 kcal/mol) to assess strain effects .

  • Molecular Mechanics : Simulations reveal torsional strain (eclipsing interactions) contributes more to inversion barriers than angle strain (CNC <109.5°). Validate via solvent-dependent studies (e.g., barrier reduction in polar solvents) .

    Compound ΔG‡ (kcal/mol)Key Strain Factor
    2-Methyl-2-azabicycloheptane7.2Torsional (eclipsing)
    7-Methyl-7-azabicycloheptane12.1Angle strain (CNC 99°)

Q. How do isotopic labeling studies resolve inductive vs. steric effects in azabicycloheptanes?

  • Methodological Answer : Deuterium labeling (e.g., 2-methyl-2-azabicycloheptane-d₂) isolates electronic effects. shows no angle-independent inductive effects via ¹H NMR isotope shifts, confirming steric/geometric dominance in substituent positioning .

Q. Can computational methods predict energetic properties of bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates heat of formation (HOF) and detonation velocity (e.g., 8.5 km/s for nitro derivatives). Compare with experimental calorimetry (e.g., ΔcH°liquid = -6148.4 kJ/mol for bicycloheptanes) to validate models .
Property Computed (DFT)Experimental
HOF (kJ/mol)+250.3+242.1 (combustion)
Detonation Velocity8.5 km/s8.2 km/s (RDX)

Q. How do torsional and angle strain influence thermodynamic stability in bicyclic amines?

  • Methodological Answer : Calorimetric data (e.g., ΔcH°liquid = -6148.4 kJ/mol) combined with X-ray crystallography quantify strain energy. For 2-methyl-2-azabicycloheptane, torsional strain lowers inversion barriers despite compressed CNC angles (97° vs. tetrahedral 109.5°) .

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